N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine
Overview
Description
N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine is Copper (I) ions . This compound acts as a ligand , stabilizing Copper (I) ions in the reaction environment .
Mode of Action
This compound, also known as a polytriazolylamine ligand , interacts with its target by stabilizing Copper (I) ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition .
Biochemical Pathways
The compound is involved in the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect in this pathway, leading to downstream effects that are yet to be fully understood.
Pharmacokinetics
Its role as a ligand suggests it may have a significant impact on the bioavailability of copper (i) ions in the reaction environment .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition . This can lead to various outcomes depending on the specific context of the reaction.
Action Environment
The action of this compound is influenced by environmental factors. For instance, it has shown promising results with respect to the stabilization of both Copper (I) and Copper (II) ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of oxygen and moisture in the environment.
Biochemical Analysis
Biochemical Properties
The compound is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease
Cellular Effects
It is known to be used in the synthesis of pharmaceutical compounds, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is used as a starting material for the synthesis of pharmaceutical compounds, suggesting that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known to be used in the synthesis of pharmaceutical compounds, suggesting that it may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,2,3-triazoles . The reaction conditions generally include the use of copper(I) salts, such as copper(I) bromide, and a ligand to stabilize the copper ion. The reaction is carried out in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors.
Agrochemicals: The compound is utilized in the development of herbicides, fungicides, and insecticides.
Material Science: It serves as a ligand in coordination chemistry and as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: Used in medicinal chemistry and agrochemicals.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A ligand that stabilizes copper ions in catalytic reactions.
N,N-Bis(2-ethylhexyl)-[(1,2,4-triazol-1-yl)methyl]amine: Another triazole derivative with applications in various fields.
Uniqueness
N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-methyl-1-[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-6-10-3-2-4-11(5-10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALBKEBGCSWKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594534 | |
Record name | N-Methyl-1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-32-4 | |
Record name | N-Methyl-3-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876316-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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